2-{[(4-bromophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
- This compound is a mouthful, so let’s break it down. Its systematic name is quite descriptive: 2-{[(4-bromophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .
- It belongs to the class of benzothiophene derivatives.
- The compound’s structure features a benzothiophene core with various functional groups attached, including a bromophenoxy group and an acetylamino group.
- Its molecular formula is C22H25BrN2O4S .
- Unfortunately, detailed information on its origin or natural occurrence is scarce.
Preparation Methods
- Synthetic routes for this compound are not widely documented, but one possible method involves coupling reactions.
- A potential synthetic route could start with a bromination reaction on a suitable precursor, followed by acetylation and amidation steps.
- Industrial production methods are not well-established due to its rarity and specialized nature.
Chemical Reactions Analysis
- The compound likely undergoes various reactions:
Oxidation: Bromine substitution can lead to oxidation reactions.
Reduction: Reduction of the carbonyl group may be feasible.
Substitution: The bromophenoxy group can participate in substitution reactions.
- Common reagents include bromine, acetic anhydride, and suitable bases.
- Major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, structural modifications, and applications in organic synthesis.
Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Potential as a drug candidate (although no specific drugs based on this compound are currently known).
Industry: Limited applications due to its rarity.
Mechanism of Action
- The compound’s mechanism of action remains speculative.
- It could interact with cellular pathways, affecting processes like signal transduction or gene expression.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include:
- Uniqueness lies in its specific combination of functional groups and the benzothiophene scaffold.
Remember that while this compound is intriguing, its practical applications are limited by its rarity and lack of extensive research
Properties
Molecular Formula |
C21H23BrN2O5S2 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
2-[[2-(4-bromophenoxy)acetyl]amino]-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H23BrN2O5S2/c22-13-5-7-15(8-6-13)29-11-18(25)24-21-19(16-3-1-2-4-17(16)30-21)20(26)23-14-9-10-31(27,28)12-14/h5-8,14H,1-4,9-12H2,(H,23,26)(H,24,25) |
InChI Key |
FZLQEPQDWOBVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)Br)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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